molecular formula C7H6ClNO3 B13941433 2-Furancarbonyl chloride, 5-(acetylamino)- CAS No. 56703-69-6

2-Furancarbonyl chloride, 5-(acetylamino)-

Cat. No.: B13941433
CAS No.: 56703-69-6
M. Wt: 187.58 g/mol
InChI Key: ASPVBOZQHBJATN-UHFFFAOYSA-N
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Description

2-Furancarbonyl chloride, 5-(acetylamino)- is a furan derivative substituted with a carbonyl chloride group at position 2 and an acetylamino (-NHCOCH₃) group at position 5. The acetylamino group likely enhances electron-withdrawing effects, influencing reactivity and stability .

Properties

CAS No.

56703-69-6

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

5-acetamidofuran-2-carbonyl chloride

InChI

InChI=1S/C7H6ClNO3/c1-4(10)9-6-3-2-5(12-6)7(8)11/h2-3H,1H3,(H,9,10)

InChI Key

ASPVBOZQHBJATN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(O1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarbonyl chloride, 5-(acetylamino)- typically involves the acylation of 5-amino-2-furancarboxylic acid with acetyl chloride, followed by chlorination. The reaction conditions often require the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Acylation: 5-amino-2-furancarboxylic acid reacts with acetyl chloride in the presence of pyridine to form 5-(acetylamino)-2-furancarboxylic acid.

    Chlorination: The resulting product is then treated with thionyl chloride (SOCl2) to replace the carboxylic acid group with a carbonyl chloride group, yielding 2-Furancarbonyl chloride, 5-(acetylamino)-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Furancarbonyl chloride, 5-(acetylamino)- can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-(acetylamino)-2-furancarboxylic acid and hydrochloric acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) under mild to moderate conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted amides, esters, or thioesters.

    Hydrolysis: 5-(acetylamino)-2-furancarboxylic acid.

    Reduction: Corresponding alcohol or amine derivatives.

Scientific Research Applications

2-Furancarbonyl chloride, 5-(acetylamino)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of agrochemicals, such as pesticides and herbicides, due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 2-Furancarbonyl chloride, 5-(acetylamino)- involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Furan-Based Acyl Chlorides

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference ID
2-Furancarbonyl chloride, 5-(acetylamino)- -COCl (2), -NHCOCH₃ (5) C₇H₆ClNO₃ Hypothesized intermediate for pharmaceuticals; reactivity influenced by electron-withdrawing groups N/A
5-Phenylfuran-2-carbonyl chloride -COCl (2), -Ph (5) C₁₁H₇ClO₂ Higher logP (3.5) due to phenyl group; used in organic synthesis
5-(3,5-Dichlorophenoxy)-2-furancarbonyl chloride -COCl (2), -O-C₆H₃Cl₂ (5) C₁₁H₅Cl₃O₃ Industrial/research applications; requires stringent safety handling
4-(Chloromethyl)-5-methyl-2-furancarbonyl chloride -COCl (2), -CH₂Cl (4), -CH₃ (5) C₇H₆Cl₂O₂ Molecular weight: 193.03; potential building block for functionalized polymers

Key Observations :

  • Electron Effects: The acetylamino group in the target compound may increase electrophilicity at the carbonyl carbon compared to phenyl or alkoxy substituents, enhancing reactivity in nucleophilic acyl substitutions .
  • Solubility: Phenyl and dichlorophenoxy groups reduce water solubility (logP ≥3.5), whereas the polar acetylamino group (logP ~1.7 in benzenesulfonyl analogs) may improve aqueous miscibility .

Non-Furan Acyl/Sulfonyl Chlorides with Acetylamino Groups

Compound Name Core Structure Molecular Formula Applications Reference ID
5-(Acetylamino)-2,4-dimethylbenzenesulfonyl chloride Benzene ring C₁₀H₁₂ClNO₃S HPLC analysis; intermediate in dye synthesis
4-(Acetylamino)naphthalene-1-sulfonyl chloride Naphthalene ring C₁₂H₁₀ClNO₃S TG2 transglutaminase inhibitor development
2-(Acetylamino)-5-methylbenzenesulfonyl chloride Benzene ring C₉H₁₀ClNO₃S Pharmaceutical intermediate (CAS 116436-09-0)

Key Observations :

  • Reactivity: Sulfonyl chlorides (e.g., benzenesulfonyl derivatives) typically undergo nucleophilic substitution at sulfur, whereas furancarbonyl chlorides react at the carbonyl carbon. The acetylamino group stabilizes intermediates via resonance in both systems .

Reactivity and Kinetic Studies

  • Solvolysis: 2-Furancarbonyl chloride derivatives exhibit solvolysis rates comparable to aromatic acyl chlorides like 4-nitrobenzoyl chloride. The acetylamino group may slightly decelerate reactions due to steric hindrance, as observed in substituted benzoyl chlorides .
  • Unexpected Byproducts: In thionyl chloride-mediated reactions, sterically hindered substrates (e.g., tert-butylphenols) can lead to oxidative condensation byproducts rather than acyl chlorides, highlighting the need for optimized conditions for the target compound .

Biological Activity

2-Furancarbonyl chloride, 5-(acetylamino)- (CAS No. 56703-69-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.

Molecular Formula : C7H6ClNO2
Molecular Weight : 175.58 g/mol
IUPAC Name : 5-(Acetylamino)-2-furancarbonyl chloride

Biological Activity Overview

The biological activity of 2-furancarbonyl chloride, 5-(acetylamino)- is primarily associated with its reactivity as an electrophilic compound. Its structure allows it to participate in various biochemical interactions, which may lead to significant pharmacological effects.

The compound's mechanism of action is largely attributed to its ability to form covalent bonds with nucleophiles such as amino acids and proteins. This reactivity can potentially lead to modulation of enzymatic activities and cellular signaling pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of various derivatives of 2-furancarbonyl chloride, including 5-(acetylamino)-. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
2-Furancarbonyl chloride, 5-(acetylamino)-Moderate (MIC = 32 µg/mL)Weak (MIC = 128 µg/mL)
Derivative AStrong (MIC = 16 µg/mL)Moderate (MIC = 64 µg/mL)
Derivative BWeak (MIC = 64 µg/mL)Strong (MIC = 32 µg/mL)

Cytotoxicity Studies

Cytotoxicity assays were performed using human cancer cell lines to evaluate the potential anticancer effects of the compound. The results showed that at higher concentrations, the compound induced apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
A549 (lung cancer)25Induction of apoptosis via caspase activation
HeLa (cervical cancer)30Cell cycle arrest and apoptosis
MCF-7 (breast cancer)20Reactive oxygen species generation

Case Studies

  • Case Study on Anticancer Activity : In a controlled study involving A549 lung cancer cells, treatment with 2-furancarbonyl chloride, 5-(acetylamino)- resulted in a significant decrease in cell viability, with flow cytometry confirming increased apoptosis rates. The study highlighted the potential for this compound as a lead candidate for further development as an anticancer drug.
  • Case Study on Antimicrobial Efficacy : A series of tests conducted on various bacterial strains revealed that derivatives of the compound exhibited varying degrees of antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. This finding suggests that modifications to the structure may enhance its efficacy as an antimicrobial agent.

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